![molecular formula C19H24F3N5O3S B2389725 1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2097935-95-8](/img/structure/B2389725.png)

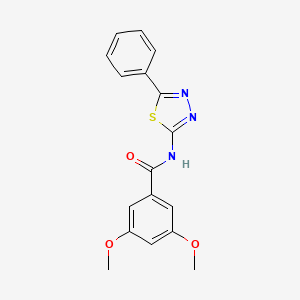

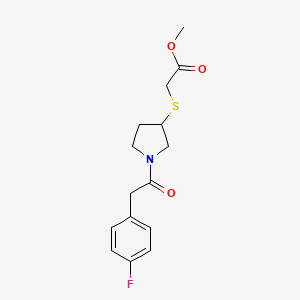

1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a useful research compound. Its molecular formula is C19H24F3N5O3S and its molecular weight is 459.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Novel Synthesis Methods

Research has explored novel iodine-induced sulfonylation and sulfenylation of imidazo[1,2-a]pyridines using sodium sulfinates as the sulfur source. This strategy enables the highly selective difunctionalization of imidazo[1,2-a]pyridine to access sulfones and sulfides in good yields. A wide range of substrates and functional groups were well-tolerated under optimized conditions, indicating a radical pathway involved in the reaction mechanisms (Guo et al., 2018).

Biological Activities

Research into imidazo[1,2-a]pyridines substituted at the 3-position has been synthesized as potential antiulcer agents. Despite the lack of significant antisecretory activity in some models, several compounds demonstrated good cytoprotective properties, suggesting a potential application in protective treatments against gastrointestinal ulcers (Starrett et al., 1989).

Fluorescence and Quantum Yields

The oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines, in the presence of elemental sulfur as an oxidant, yielded a variety of 1,3-diarylated imidazo[1,5-a]pyridines with notable fluorescence emission. The quantum yields of these compounds were significantly improved compared to those of parent compounds, highlighting their potential application in the development of fluorescent materials and sensors (Shibahara et al., 2009).

Efficient Synthesis Techniques

An efficient three-component one-pot and operationally simple cascade has been reported for the synthesis of polysubstituted imidazo[1,2-a]pyridine derivatives. This method, involving a CuAAC/ring-cleavage process, forms a highly active intermediate α-acyl-N-sulfonyl ketenimine without the need for a base, demonstrating the potential for rapid and diverse compound synthesis (Zhou et al., 2022).

Propiedades

IUPAC Name |

2-[1-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3N5O3S/c20-19(21,22)14-1-2-17(24-11-14)30-16-5-7-26(8-6-16)15-3-9-27(10-4-15)31(28,29)18-12-23-13-25-18/h1-2,11-13,15-16H,3-10H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGBRPCDTWOLRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CN=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]-N-(4-FLUOROPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2389642.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2389646.png)

![Prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2389649.png)

![(2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile](/img/structure/B2389650.png)

![[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2389654.png)

![4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2389657.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389659.png)

![3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol](/img/structure/B2389661.png)